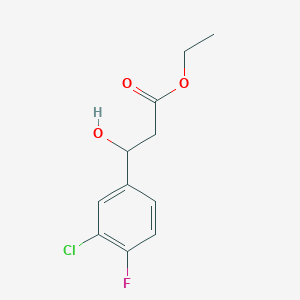
Ethyl 3-(3-Chloro-4-fluorophenyl)-3-hydroxypropanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 3-(3-Chloro-4-fluorophenyl)-3-hydroxypropanoate is an organic compound that belongs to the class of hydroxy esters This compound is characterized by the presence of a chloro and fluoro substituent on the phenyl ring, which imparts unique chemical properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 3-(3-Chloro-4-fluorophenyl)-3-hydroxypropanoate typically involves the esterification of 3-(3-Chloro-4-fluorophenyl)-3-hydroxypropanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity. The use of automated systems also reduces the risk of human error and improves safety.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The chloro and fluoro substituents on the phenyl ring can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used under basic conditions.
Major Products Formed:
Oxidation: Formation of 3-(3-Chloro-4-fluorophenyl)-3-oxopropanoic acid.
Reduction: Formation of 3-(3-Chloro-4-fluorophenyl)-3-hydroxypropanol.
Substitution: Formation of various substituted phenyl derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Ethyl 3-(3-Chloro-4-fluorophenyl)-3-hydroxypropanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential use in the development of new pharmaceuticals, particularly in the treatment of diseases where modulation of specific molecular pathways is required.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of Ethyl 3-(3-Chloro-4-fluorophenyl)-3-hydroxypropanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the chloro and fluoro substituents enhances its binding affinity and selectivity towards these targets. The compound can modulate various biochemical pathways, leading to desired therapeutic effects.
Comparaison Avec Des Composés Similaires
- Ethyl 3-(3-Chloro-4-fluorophenyl)-3-oxopropanoate
- Ethyl 3-(3-Chloro-4-fluorophenyl)-3-hydroxypropanol
- Ethyl 3-(3-Chloro-4-fluorophenyl)-3-methoxypropanoate
Comparison: Ethyl 3-(3-Chloro-4-fluorophenyl)-3-hydroxypropanoate is unique due to the presence of both chloro and fluoro substituents on the phenyl ring, which imparts distinct chemical properties. Compared to its analogs, this compound exhibits higher reactivity in nucleophilic substitution reactions and better stability under various reaction conditions. Its unique structure also contributes to its potential biological activity, making it a valuable compound in medicinal chemistry research.
Propriétés
Formule moléculaire |
C11H12ClFO3 |
|---|---|
Poids moléculaire |
246.66 g/mol |
Nom IUPAC |
ethyl 3-(3-chloro-4-fluorophenyl)-3-hydroxypropanoate |
InChI |
InChI=1S/C11H12ClFO3/c1-2-16-11(15)6-10(14)7-3-4-9(13)8(12)5-7/h3-5,10,14H,2,6H2,1H3 |
Clé InChI |
PVAVSJGQGOXALE-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)CC(C1=CC(=C(C=C1)F)Cl)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


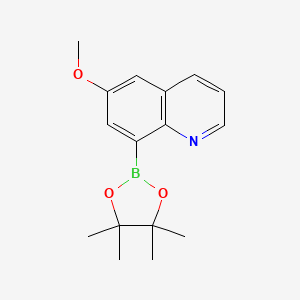


![(R)-2,3-Dihydrobenzo[b][1,4]dioxine-2-carbaldehyde](/img/structure/B13674637.png)
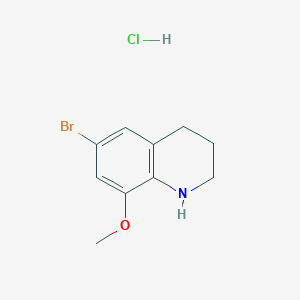
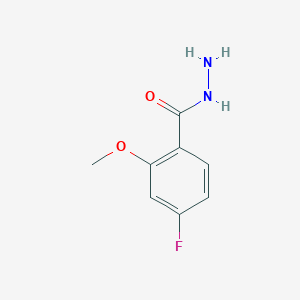
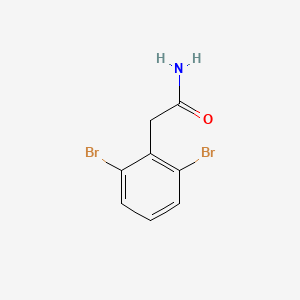
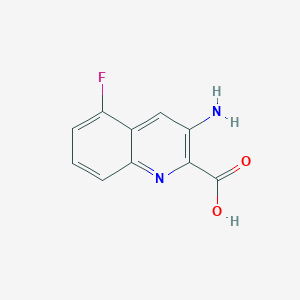
![2-Methyl-2,6-diazaspiro[3.3]heptane hydrochloride](/img/structure/B13674686.png)
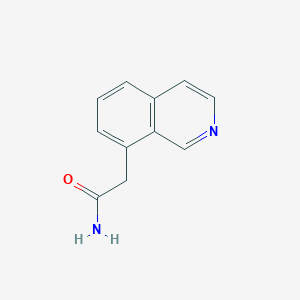
![5-Chloroisothiazolo[5,4-b]pyridin-3-amine](/img/structure/B13674693.png)

![3-Methoxy-6-(trifluoromethyl)-1H-pyrazolo[4,3-c]pyridine](/img/structure/B13674709.png)

